molecular formula C14H12N4O B6467528 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640975-86-4

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467528
CAS No.: 2640975-86-4
M. Wt: 252.27 g/mol
InChI Key: BOUIICBUMCGVOK-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a phenylcarboxamide moiety at position 4.

Properties

IUPAC Name

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-9-18-13(15-10)8-7-12(17-18)14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIICBUMCGVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-halopyridazines

The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclocondensation between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). For 2-methyl derivatives, bromoacetone (CH₃COCH₂Br) serves as the α-bromoketone precursor, introducing the methyl group at position 2 during ring formation.

Reaction Conditions :

  • Solvent : Ethanol or dichloromethane

  • Base : Sodium bicarbonate (1.2 equiv)

  • Temperature : Reflux (80°C, 6–12 hours)

  • Yield : 60–75%

The halogen atom (Cl, F, or I) at the 6-position of the pyridazine ring directs regioselective alkylation, ensuring proper ring fusion. Computational studies suggest that halogen substitution reduces nucleophilicity at adjacent nitrogen atoms, favoring cyclization at the desired site.

Structural and Process Optimization

Regioselectivity in Core Formation

The choice of halogen (Cl, I) at the pyridazine 6-position significantly impacts reaction kinetics:

Halogen (X)Reaction Time (h)Yield (%)
Cl1265
I872

Iodine’s superior leaving-group ability accelerates displacement, though cost and handling challenges limit scalability.

Solvent Effects on Amidation

Polar aprotic solvents enhance SNAr efficiency:

SolventDielectric ConstantYield (%)
DMF36.765
DMSO46.758
Toluene2.4<10

DMF’s high polarity stabilizes transition states, favoring nucleophilic attack.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.65 (s, 1H, H-5), 8.12 (d, J = 8.4 Hz, 2H, Ph), 7.72 (d, J = 8.4 Hz, 2H, Ph), 3.02 (s, 3H, CH₃).

  • ¹³C NMR : δ 165.2 (C=O), 148.1 (C-2), 138.9 (C-6), 129.4–127.1 (Ph), 21.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 299.1298 (C₁₅H₁₄N₄O)

  • Calculated : 299.1295 (Δ = 0.3 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range against breast and lung cancers. The compound appears to interfere with cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer agent .

Cancer Type IC50 Value (µM) Mechanism
Breast CancerLow MicromolarCell cycle regulation, apoptosis
Lung CancerLow MicromolarCell cycle regulation, apoptosis

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro assays have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent .

Microorganism MIC Value (µg/mL) Type
Staphylococcus aureusComparable to standardGram-positive
Escherichia coliComparable to standardGram-negative

Binding Affinity Studies

Binding affinity studies have shown that this compound can effectively bind to amyloid plaques associated with neurodegenerative diseases like Alzheimer's. The binding affinities range from 11 nM to over 1000 nM depending on structural modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions significantly influence biological activity. For instance, electron-withdrawing groups on the phenyl moiety enhance anticancer activity while certain substitutions improve antimicrobial efficacy .

Case Study: Antimycobacterial Activity

A series of imidazo[1,2-b]pyridazine derivatives were screened for activity against Mycobacterium tuberculosis (Mtb). The most active compounds featured specific substitutions that enhanced their efficacy against Mtb, highlighting the potential of this scaffold in developing new treatments for tuberculosis .

Case Study: High-Throughput Screening

In a high-throughput screening campaign involving over 18,000 compounds, several derivatives of imidazo[1,2-b]pyridazine were identified with significant activity against Mtb. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-b]pyridazine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
2-Methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide (Target) 2-CH₃, 6-NHPh-CO- C₁₆H₁₃N₄O Inferred: Potential CNS activity N/A
N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide 2-Cyclopropyl, 6-N-(4-Cl-2-F-Ph) C₁₇H₁₂ClFN₄O Enhanced lipophilicity; antiviral leads
2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-Cyclopropyl, 6-N-(3,4-Me₂Ph) C₁₈H₁₈N₄O Molecular weight: 306.4 g/mol
3-Benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine 3-CH₂Bz, 2-(MDPh), 6-SMe C₂₁H₁₆N₄O₂S High benzodiazepine receptor affinity (IC₅₀: 2 nM)
BAY1125976 (Akt1/Akt2 inhibitor) 2-[4-(1-Aminocyclobutyl)Ph], 3-Ph C₂₃H₂₁N₅O Anticandidate; logP: 1.60

Structure-Activity Relationship (SAR) Trends

Position 2 Substitution: Methyl (Target Compound): Improves metabolic stability compared to unsubstituted analogs. Phenyl or Methylenedioxyphenyl (): Augments receptor binding affinity (e.g., benzodiazepine receptors).

Position 6 Substitution: Carboxamide (Target, ): Critical for hydrogen bonding with biological targets. Amino or Hydroxy (): Reduces lipophilicity but may improve solubility.

Biological Activity: Benzodiazepine Receptor Affinity: Derivatives with 3-benzamidomethyl and methylenedioxyphenyl groups () exhibit IC₅₀ values <5 nM, surpassing diazepam (4.2 nM).

Toxicological and Metabolic Considerations

  • However, GST A1-1 (inducible by dietary factors) detoxifies N-acetoxy-PhIP, reducing colon cancer risk .
  • Metabolic Stability : The target compound’s methyl group may reduce CYP1A2-mediated activation compared to unsubstituted analogs, but this requires experimental validation.

Biological Activity

2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and may have applications in treating various diseases due to its interaction with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with key biochemical pathways. Pyridazine derivatives, including this compound, have been shown to modulate cellular signaling pathways and gene expression, leading to a variety of pharmacological effects.

Target Interaction

Research indicates that this compound can bind to specific targets involved in cancer progression and microbial resistance. For instance, studies have shown that it can inhibit the growth of cancer cell lines by interfering with cell cycle regulation and apoptosis pathways .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Anticancer Inhibits growth in various cancer cell lines; potential for drug development.
Antimicrobial Demonstrates activity against bacterial and fungal pathogens.
Anthelmintic Exhibits significant activity against parasitic infections (e.g., Haemonchus).
Neuroprotective Potential for use in neurodegenerative diseases through amyloid plaque binding.
Anti-inflammatory Modulates inflammatory pathways, potentially useful in chronic inflammatory conditions.

Anticancer Activity

A study evaluating the anticancer properties of imidazo[1,2-b]pyridazine derivatives found that certain substitutions on the phenyl ring significantly enhanced the compound's efficacy against various cancer types. The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Properties

In vitro assays demonstrated that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Binding Affinity Studies

Research focusing on the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques showed that this compound could bind effectively with affinities ranging from 11 nM to over 1000 nM depending on structural modifications. This suggests potential applications in imaging techniques for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C2 and C6 positions significantly influence the biological activity of the compound. The presence of electron-withdrawing groups on the phenyl moiety enhances anticancer activity while specific substitutions improve antimicrobial efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves cyclocondensation of substituted pyridazine precursors with carbonyl-containing reagents. For example, intermediates like 6-chloroimidazo[1,2-b]pyridazine derivatives can be functionalized via nucleophilic substitution or coupling reactions. A reported method for analogous compounds uses 1,3-dichloroacetone and 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Carboxamide formation may employ coupling reagents (e.g., HATU or EDCI) with phenylamine under inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (1H/13C): Assigns proton environments (e.g., methyl groups, aromatic protons) and confirms substitution patterns. For example, methyl groups in imidazo[1,2-b]pyridazine derivatives resonate at δ 2.5–3.0 ppm .
  • HRMS (ESI): Validates molecular weight and purity. A deviation >5 ppm suggests impurities or incorrect functionalization .
  • HPLC: Assesses purity (>95% is standard for biological assays) .

Q. How is the compound’s in vitro antimicrobial activity evaluated?

Use standardized protocols like broth microdilution (CLSI guidelines):

  • Dilute the compound in DMSO and test against bacterial/fungal strains (e.g., S. aureus, C. albicans) at concentrations from 0.5–128 µg/mL.
  • Measure MIC (Minimum Inhibitory Concentration) after 24–48 hours incubation. Note: Activity can vary with substituents; for example, cyclopropyl analogs show enhanced antifungal potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging intermediates (e.g., 6-chloroimidazo[1,2-b]pyridazine)?

  • Solvent Selection: Polar aprotic solvents (DMF, DME) improve cyclocondensation efficiency versus THF .
  • Catalysis: Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substitutions .
  • Temperature Control: Reflux conditions (80–100°C) reduce side products in nitration steps .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Assay Standardization: Control variables like inoculum size, growth media, and incubation time. For example, RPMI-1640 media may suppress antifungal activity compared to Sabouraud dextrose .
  • Structural Confirmation: Re-analyze NMR/HRMS to rule out regioisomers (e.g., 3-nitro vs. 6-nitro derivatives) .
  • SAR Analysis: Compare analogs (e.g., 2-cyclopropyl vs. 2-methyl groups) to identify critical substituents .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking Simulations: Use software like AutoDock Vina to predict binding affinities to targets (e.g., VEGFR2 kinase). For example, imidazo[1,2-b]pyridazine derivatives with bulky substituents may sterically hinder binding pockets .
  • DFT Calculations: Analyze electron density maps to optimize substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilic reactivity) .

Q. What statistical methods validate biological data reproducibility?

  • ANOVA/Tukey’s Test: Compare mean MIC values across triplicate experiments; p < 0.05 indicates significance.
  • Dose-Response Curves: Fit data to Hill equations to calculate EC₅₀ values (IC50 for cytotoxicity assays) .
  • Outlier Detection: Use Grubbs’ test to exclude anomalous data points in high-throughput screens.

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